1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRBNKUQFRWTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165462 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443291-24-4 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-fluorobenzyl azide or 4-fluorobenzyl bromide (converted to azide)
- Terminal alkyne with an ethan-1-ol substituent or its protected form
- Copper(I) catalyst (e.g., CuSO4/sodium ascorbate system) for cycloaddition
Reaction Conditions
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Azide formation | 4-fluorobenzyl bromide + NaN3 | DMF or DMSO | 50-70 °C | 4-6 hours | Formation of 4-fluorobenzyl azide |
| 2 | Click cycloaddition | 4-fluorobenzyl azide + alkyne | t-BuOH/H2O or MeOH/H2O | Room temp to 60 °C | 12-24 hours | Cu(I) catalyst used, regioselective |
| 3 | Hydroxyl group introduction | If alkyne protected, deprotection | Acidic/basic aqueous | Ambient to 50 °C | 1-3 hours | To yield ethan-1-ol substituent |
| 4 | Purification | Chromatography or recrystallization | Various solvents | Ambient | - | Ensures high purity final product |
Analytical Monitoring
- High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure of intermediates and final product.
- Mass spectrometry (MS) for molecular weight confirmation.
Reaction Mechanism Highlights
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a concerted mechanism forming the 1,4-disubstituted 1,2,3-triazole ring.
- The 4-fluorophenylmethyl group is introduced through nucleophilic substitution or direct use of the azide precursor.
- The ethan-1-ol substituent is either part of the alkyne starting material or introduced post-cyclization via reduction or hydrolysis.
Research Findings and Optimization
- Optimal yields (typically >70%) are achieved by controlling solvent polarity and maintaining mild temperatures to prevent side reactions.
- Use of aqueous-organic solvent mixtures (e.g., tert-butanol/water) enhances solubility of reactants and catalyst efficiency.
- Purification by silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) provides high purity (>95%) product.
- Scale-up requires careful control of copper catalyst loading and reaction time to avoid copper residues in the final product.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C11H12FN3O |
| Molecular Weight | 221.23 g/mol |
| CAS Number | 1443291-24-4 |
| Key Synthetic Step | Copper(I)-catalyzed azide-alkyne cycloaddition |
| Typical Yield | 70-85% |
| Common Solvents | t-BuOH/H2O, MeOH, DMF, DMSO |
| Temperature Range | Ambient to 70 °C |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Analytical Techniques | HPLC, NMR, MS |
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions. For example:
-
Oxidation to ketone : Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the hydroxyl group to a ketone, yielding 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one .
-
Selectivity : The triazole ring remains stable under mild oxidation conditions, preserving the heterocyclic structure .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
Esterification
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces esters:
Yields depend on steric hindrance from the bulky triazole substituent .
Ether Formation
Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions generates ether derivatives:
Reactivity is modulated by the electron-withdrawing fluorine atom on the benzyl group.
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits characteristic reactivity:
Electrophilic Substitution
-
Halogenation : Bromination at the C5 position occurs under electrophilic conditions (e.g., Br₂/FeBr₃) .
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the triazole ring, though regioselectivity is influenced by the fluorophenyl group.
Cycloaddition
The triazole’s strained structure allows participation in Huisgen cycloadditions with alkynes or azides, forming fused heterocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the fluorophenyl group:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | Aminated fluorophenyl-triazole compounds | 55–80% |
Reductive Transformations
The hydroxyl group can be reduced to a methylene unit:
-
Deoxygenation : Using LiAlH₄ or BH₃·THF converts the alcohol to 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethane .
Acidic Conditions
-
Protonation : The triazole nitrogen becomes protonated in strong acids (e.g., H₂SO₄), enhancing solubility but reducing nucleophilicity .
Basic Conditions
-
Deprotonation : The hydroxyl group (pKa ~16–18) forms alkoxide ions, facilitating SN2 reactions.
Comparative Reactivity of Analogues
Structural analogs exhibit modified reactivity due to substituent effects:
Stability Under Reaction Conditions
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. The specific compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has shown promising results against various bacterial and fungal strains, suggesting its potential as a new antibiotic or antifungal agent. Studies have demonstrated its efficacy against resistant strains of bacteria, making it a candidate for further development in pharmaceuticals aimed at combating infections .
Anticancer Research
The unique structural features of this compound may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific receptors or enzymes that are crucial for cancer cell proliferation. Ongoing research aims to elucidate its mechanisms of action and potential as an anticancer agent .
Materials Science
In materials science, the electronic properties of triazole derivatives like this compound have been studied using advanced techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. These studies are essential for understanding how such compounds can be utilized in developing new materials with specific electronic or optical properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazole compounds demonstrated that this compound exhibited superior antimicrobial activity compared to other similar compounds. The research involved testing against a panel of bacteria and fungi, revealing that the fluorine substitution significantly enhanced the compound's lipophilicity and biological activity .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism was attributed to its ability to interfere with metabolic pathways critical for cell survival. Further pharmacokinetic studies are underway to assess its absorption, distribution, metabolism, and excretion profiles in vivo .
Mechanism of Action
The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents on the triazole ring, focusing on synthesis, physicochemical properties, and biological relevance.
Key Observations :
- Substituent Effects on Yield: The quinoline-substituted analog (50% yield) demonstrates lower efficiency compared to simpler aryl groups, likely due to steric hindrance or reduced reactivity of the quinoline moiety.
- Synthetic Methods : Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , with sodium nitrite often employed as a catalyst .
- Functional Group Impact: The trifluoroacetyl group in the trifluoroethanone derivative introduces strong electron-withdrawing effects, altering reactivity and solubility compared to hydroxyl-bearing analogs.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 221.23 | 1.2 | 1 (OH) | 4 (N3, O) |
| 1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | 237.68 | 1.8 | 1 (OH) | 4 |
| [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 209.63 | 1.0 | 1 (OH) | 4 |
| 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one | 289.64 | 2.5 | 0 | 5 |
Key Observations :
- Lipophilicity : The 4-chlorophenyl analog has a higher LogP (1.8) than the target compound (1.2), reflecting increased hydrophobicity due to chlorine substitution .
- Hydrogen Bonding: Methanol-containing analogs (e.g., ) retain one hydrogen bond donor, while trifluoroethanone derivatives lack donors, reducing solubility in polar solvents .
- Electron Effects : Fluorine in the target compound enhances electronegativity and metabolic stability compared to chlorine or methyl groups .
Key Observations :
- 4-Fluorophenyl Motif : Derivatives with this group (e.g., LQFM-096 and the COX-2 inhibitor ) highlight its role in enhancing target binding, likely through fluorine’s electronegativity and van der Waals interactions.
- Ethanol vs. Methanol: The hydroxyl group in ethanol-containing compounds may improve solubility for in vivo applications compared to methanol analogs .
- Anticancer Potential: Triazole-ethanol derivatives have demonstrated moderate cytotoxicity, suggesting the target compound could be optimized for similar applications .
Biological Activity
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known by its CAS number 1443291-24-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | 1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanol |
| Molecular Formula | C₁₁H₁₂FN₃O |
| Molecular Weight | 221.23 g/mol |
| CAS Number | 1443291-24-4 |
| PubChem CID | 75176207 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways such as the Notch-AKT pathway .
Anticancer Activity
Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound has demonstrated:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells. This is facilitated by oxidative stress mechanisms that alter cellular homeostasis and trigger programmed cell death .
Case Study: Breast Cancer
A notable study investigated a derivative related to this compound (ZQL-4c), which exhibited strong anticancer effects against breast cancer cells. The findings revealed that ZQL-4c not only inhibited cell proliferation but also induced cell cycle arrest and apoptosis through ROS production and modulation of signaling pathways .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that the presence of the triazole ring enhances the compound's ability to combat various bacterial strains. In particular, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. For instance:
- Fluorine Substitution : The presence of fluorine on the phenyl ring increases lipophilicity and potentially enhances bioactivity.
- Hydroxyl Group : The hydroxyl group in the ethanolic structure contributes to hydrogen bonding interactions with biological targets, improving binding affinity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, similar triazole derivatives were prepared by reacting azides with terminal alkynes in THF/triethylamine (TEA) under nitrogen, followed by purification via column chromatography . Optimization involves adjusting reaction time (typically 12-24 hours), temperature (room temperature to 60°C), and copper catalyst loading (e.g., CuI at 5-10 mol%). Yield improvements (up to 85%) are achieved by using high-purity starting materials and inert conditions to prevent oxidation.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Confirm structure via and NMR. For instance, the ethanol moiety (CHOH) in similar compounds shows characteristic peaks at δ ~4.5 ppm (CH-OH) and δ ~3.7 ppm (OH) in NMR, while the triazole ring protons resonate at δ ~7.5-8.5 ppm .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (e.g., SHELX-2018) refines crystal structures. Parameters include R-factor < 0.05, data-to-parameter ratio > 15, and validation via CCDC deposition .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s bioactivity, such as anticancer or antifungal effects?
- Methodological Answer :
- Cytotoxicity Assays : Screen against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. IC values are calculated via dose-response curves (e.g., 45.1–78.9 µM for fluorophenyl-triazole derivatives ).
- Antifungal Testing : Compare efficacy to commercial fungicides (e.g., tebuconazole) using mycelial growth inhibition assays. For example, triazole-alcohol derivatives showed 80-90% inhibition of Colletotrichum gloeosporioides at 100 µg/mL .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Variable Control : Standardize assays (e.g., cell line passage number, incubation time) to minimize variability. For instance, IC discrepancies in triazole derivatives may arise from differences in cell viability protocols (e.g., MTT vs. resazurin assays) .
- Structural Analogs : Compare substituent effects. Fluorophenyl groups enhance lipophilicity and membrane permeability compared to chlorophenyl analogs, impacting bioavailability .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Triazole rings often form hydrogen bonds with active-site residues, while fluorophenyl groups contribute to hydrophobic interactions .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. For example, lower logP values (<3) in triazole-ethanol derivatives correlate with improved aqueous solubility and bioavailability .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
